molecular formula C24H24N4O5 B2430608 2-(3,4-Dimethoxyphenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 904511-72-4

2-(3,4-Dimethoxyphenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2430608
CAS No.: 904511-72-4
M. Wt: 448.479
InChI Key: TZRQJQLNVBPQQS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H24N4O5 and its molecular weight is 448.479. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-30-18-6-4-5-17(13-18)23(29)27-9-11-28(12-10-27)24-19(15-25)26-22(33-24)16-7-8-20(31-2)21(14-16)32-3/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQJQLNVBPQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure

The compound features a complex structure that includes:

  • A dimethoxyphenyl group
  • A piperazine moiety
  • An oxazole ring
  • A carbonitrile functional group

This combination of structural elements suggests a potential for diverse biological interactions.

Antioxidant Activity

Research has indicated that derivatives of piperazine, including those related to the target compound, exhibit significant antioxidant properties. For instance, compounds derived from similar structures have shown the ability to mitigate oxidative stress in cellular models, which is crucial for preventing neurodegenerative diseases and other oxidative stress-related conditions .

Anticancer Potential

Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays revealed that it could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Given the role of oxidative stress in neurodegenerative disorders, compounds like this compound are being investigated for neuroprotective effects. Preliminary data suggest that it may protect neuronal cells from oxidative damage and apoptosis .

The biological activities of the compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
  • Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
  • Modulation of Apoptotic Pathways: It appears to activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

StudyFindings
Demonstrated antioxidant properties in SH-SY5Y neuronal cells with no significant toxicity at concentrations up to 80 μM.
Showed cytotoxic effects on various cancer cell lines, indicating potential use as an anticancer agent.
Evaluated neuroprotective effects against oxidative stress-induced apoptosis in neuronal models.

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating any new pharmacological agent. In studies involving similar compounds:

  • Acute and chronic toxicity evaluations revealed manageable safety profiles at therapeutic doses.
  • Histopathological examinations indicated minimal adverse effects on liver and kidney tissues compared to control groups .

Scientific Research Applications

Structural Features

  • Oxazole Ring : Known for its biological activity, it may contribute to the compound's pharmacological properties.
  • Piperazine Moiety : Commonly found in many therapeutic agents, it enhances the compound's interaction with biological targets.
  • Dimethoxyphenyl and Methoxybenzoyl Groups : These substituents may influence the lipophilicity and overall bioactivity of the molecule.

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

  • Cancer Treatment
    • Mechanism of Action : The compound may act by modulating pathways involved in cell proliferation and apoptosis.
    • Research Findings : Similar compounds have demonstrated anti-proliferative effects against various cancer cell lines, indicating potential for this compound as a therapeutic agent.
  • Neurological Disorders
    • Potential Uses : Given its structural features, it may be useful in developing treatments for conditions such as depression or anxiety.
    • Case Studies : Research on related compounds suggests efficacy in modulating neurotransmitter systems.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionPossible inhibition of specific enzymes

Case Studies

Several studies have evaluated compounds with similar structural motifs:

  • Study on Anti-Cancer Activity :
    • A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.
    • The study utilized in vitro assays to assess cell viability and apoptosis induction.
  • Neuroimaging Applications :
    • Research on isoxazole derivatives indicated their utility as positron emission tomography (PET) ligands for visualizing brain targets, which may provide insights into neurological applications.

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